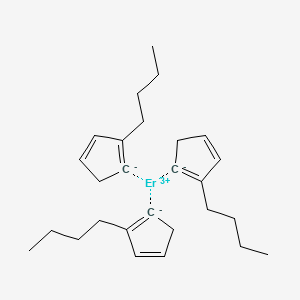
Tris(n-butylcyclopenta-dienyl)erbium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tris(n-butylcyclopenta-dienyl)erbium can be synthesized through the reaction of erbium chloride with n-butylcyclopentadienyl sodium in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The compound is often packaged in glass ampules or metal containers to prevent contamination and degradation .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(n-butylcyclopenta-dienyl)erbium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form erbium oxide.
Reduction: It can be reduced to form lower oxidation state erbium compounds.
Substitution: The butylcyclopentadienyl ligands can be substituted with other ligands under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong acids or bases to facilitate ligand exchange .
Major Products Formed
The major products formed from these reactions include erbium oxide, lower oxidation state erbium compounds, and various substituted erbium complexes depending on the reagents and conditions used .
Applications De Recherche Scientifique
Tris(n-butylcyclopenta-dienyl)erbium has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions and polymerization processes.
Biology: Employed in the study of biological systems due to its unique magnetic properties.
Medicine: Investigated for potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and electronic devices
Mécanisme D'action
The mechanism of action of tris(n-butylcyclopenta-dienyl)erbium involves its ability to interact with various molecular targets and pathways. The compound’s unique electronic structure allows it to participate in redox reactions and form stable complexes with other molecules. These interactions are crucial for its catalytic activity and other applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tris(n-butylcyclopenta-dienyl)erbium include:
- Tris(cyclopentadienyl)erbium
- Tris(methylcyclopentadienyl)erbium
- Tris(ethylcyclopentadienyl)erbium
Uniqueness
This compound is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. The n-butyl groups provide increased steric hindrance and stability compared to other cyclopentadienyl derivatives, making it particularly useful in certain catalytic and material science applications .
Propriétés
Formule moléculaire |
C27H39Er |
|---|---|
Poids moléculaire |
530.9 g/mol |
Nom IUPAC |
2-butylcyclopenta-1,3-diene;erbium(3+) |
InChI |
InChI=1S/3C9H13.Er/c3*1-2-3-6-9-7-4-5-8-9;/h3*4,7H,2-3,5-6H2,1H3;/q3*-1;+3 |
Clé InChI |
SSGLSJLCCUXRIC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.[Er+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


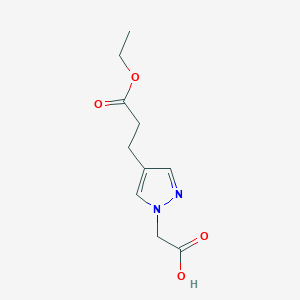
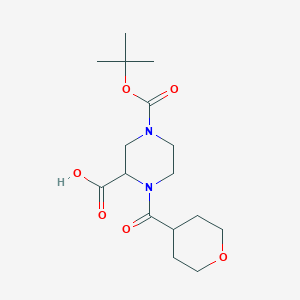
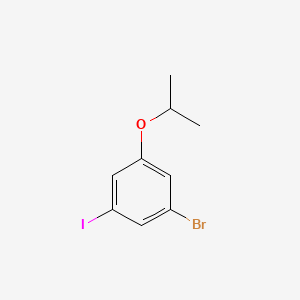
![5-Bromo-4-phenylbenzo[d][1,3]dioxole](/img/structure/B14766538.png)

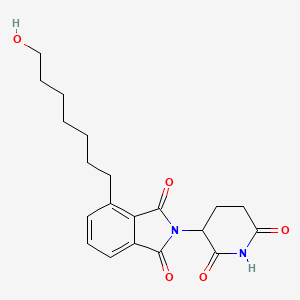
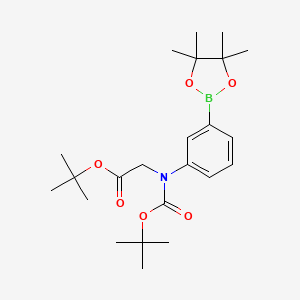
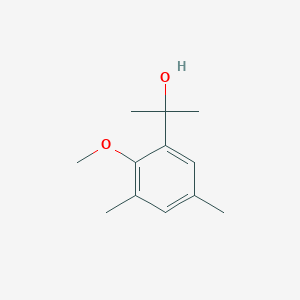
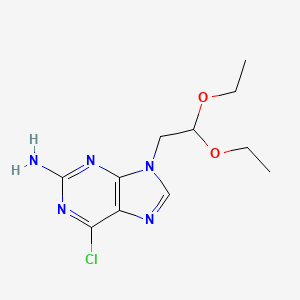
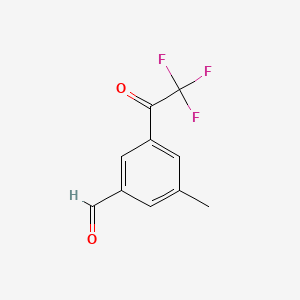


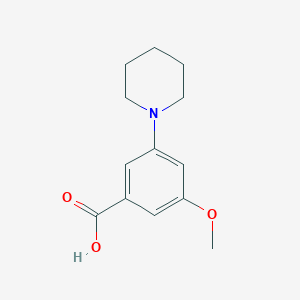
![5-hydroxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14766589.png)
